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Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772170 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

off-target effects of the indirubin derivative E804 in kinase inhibition assays.

Frequently Asked Questions (FAQs)
Q1: What is E804 and what are its primary molecular targets?

E804 is a synthetic derivative of indirubin, a natural compound. It is recognized as a potent,

reversible, and ATP-competitive inhibitor of several protein kinases. Its primary known targets

include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src family kinases, and

various Cyclin-Dependent Kinases (CDKs) such as Cdk1/cyclin E, Cdk2/cyclin A, and

Cdk1/cyclin.[1] Additionally, E804 has been shown to block the STAT3 signaling pathway.[1][2]

Q2: What are the known cellular effects of E804?

E804 has been demonstrated to inhibit angiogenesis, the formation of new blood vessels.[1][3]

It achieves this by significantly decreasing the proliferation, migration, and tube formation of

vascular endothelial cells.[1] Furthermore, E804 can induce apoptosis (programmed cell death)

and inhibit the proliferation of various human cancer cells.[1][2]

Q3: What are "off-target" effects in the context of kinase inhibitors like E804?
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Off-target effects refer to the modulation of other kinases or proteins that are not the intended

primary therapeutic target of the inhibitor.[4][5][6] Given the high degree of structural similarity

within the ATP-binding pocket of many kinases, it is common for kinase inhibitors to exhibit

some level of off-target activity.[6] These unintended interactions can lead to unexpected

biological responses or side effects.

Q4: Is there a comprehensive off-target profile for E804 available?

Currently, a comprehensive public database of a full kinome scan for E804, detailing its

inhibitory activity against a wide panel of kinases, is not readily available. While it is known to

be a potent inhibitor of VEGFR-2, Src, and several CDKs, its broader selectivity profile remains

to be fully characterized in publicly accessible resources. Researchers are strongly encouraged

to perform their own comprehensive kinase profiling to fully understand the selectivity of E804

in their experimental models.[4]

Data Presentation: Known Targets of E804
While a comprehensive off-target profile is not available, the following table summarizes the

known primary targets of E804. Researchers should note that the absence of other kinases in

this table does not imply a lack of interaction, but rather a lack of publicly available data.

Target Family Specific Kinase/Protein Type of Inhibition

Receptor Tyrosine Kinase VEGFR-2 ATP-competitive

Non-receptor Tyrosine Kinase Src ATP-competitive

Cyclin-Dependent Kinases Cdk1/cyclin E ATP-competitive

Cdk2/cyclin A ATP-competitive

Cdk1/cyclin B Not specified

Transcription Factor STAT3 Blocks signaling

Troubleshooting Guide for Off-Target Effects
Problem 1: Observing unexpected cellular phenotypes not explained by inhibition of the

primary target.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development
https://pubs.acs.org/doi/10.1021/cb500886n
https://academic.oup.com/jb/article/150/1/1/859861
https://academic.oup.com/jb/article/150/1/1/859861
https://www.reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause: The observed effects may be due to the inhibition of one or more off-target

kinases.

Troubleshooting Steps:

Perform a Kinome Scan: The most direct way to identify off-target interactions is to screen

E804 against a large panel of kinases.[4] This can be done through commercial services

that offer kinase profiling.

Chemical Proteomics: Utilize techniques like affinity chromatography with immobilized

E804 followed by mass spectrometry to identify binding partners in cell lysates.[7]

Orthogonal Inhibitors: Use a structurally different inhibitor for the same primary target. If

the unexpected phenotype persists with E804 but not the orthogonal inhibitor, it is likely an

off-target effect of E804.

Dose-Response Analysis: Carefully titrate the concentration of E804. Off-target effects

may occur at different concentrations than on-target effects.

Problem 2: Inconsistent results between in vitro kinase assays and cell-based assays.

Possible Cause: The cellular environment can influence inhibitor activity and target

engagement. Off-target effects can also lead to complex downstream signaling that differs

from the effects observed with a purified enzyme.[6]

Troubleshooting Steps:

Target Engagement Assays: Confirm that E804 is engaging its intended target within the

cell using techniques like cellular thermal shift assays (CETSA) or NanoBRET.

Phosphoproteomics: Analyze the global phosphorylation changes in cells treated with

E804 to identify affected signaling pathways beyond the primary target.

Rescue Experiments: If an off-target is suspected, overexpress a resistant mutant of that

off-target kinase to see if the cellular phenotype is rescued.

Experimental Protocols
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In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of E804 against

VEGFR-2.

Materials:

Recombinant human VEGFR-2 kinase

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

ATP

VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

E804 (dissolved in DMSO)

96-well plates

Kinase activity detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

Plate reader

Procedure:

Prepare serial dilutions of E804 in kinase buffer. Also, prepare a DMSO-only control.

In a 96-well plate, add the E804 dilutions or DMSO control.

Add the VEGFR-2 substrate to each well.

Add recombinant VEGFR-2 kinase to each well, except for the "no enzyme" control wells.

Pre-incubate the plate at room temperature for 10-15 minutes.

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be

at or near the Km for VEGFR-2.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
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Stop the reaction and detect kinase activity using a suitable detection reagent according to

the manufacturer's instructions.

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

Calculate the percent inhibition for each E804 concentration relative to the DMSO control

and determine the IC50 value.

HUVEC Tube Formation Assay
This protocol is to assess the anti-angiogenic potential of E804 in a cell-based model.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial cell growth medium (e.g., EGM-2)

Basement membrane matrix (e.g., Matrigel®)

96-well plates

E804 (dissolved in DMSO)

Calcein AM (for visualization)

Procedure:

Thaw the basement membrane matrix on ice overnight.

Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane

matrix and allow it to solidify at 37°C for 30-60 minutes.

Harvest HUVECs and resuspend them in a basal medium containing various concentrations

of E804 or a DMSO control.

Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
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After incubation, carefully remove the medium and wash the cells with PBS.

Stain the cells with Calcein AM for visualization of the tube network.

Image the wells using a fluorescence microscope.

Quantify the tube formation by measuring parameters such as total tube length, number of

junctions, and number of loops using image analysis software.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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